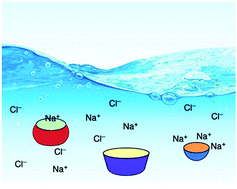Host–guest binding in water, salty water, and biofluids: general lessons for synthetic, bio-targeted molecular recognition
Chemical Society Reviews Pub Date: 2021-03-02 DOI: 10.1039/D0CS00495B
Abstract
Synthetic molecular recognition systems are increasingly being used to solve applied problems in the life sciences, and bio-targeted host–guest chemistry has rapidly arisen as a major field of fundamental research. This tutorial review presents a set of fundamental lessons on how host–guest molecular recognition can be programmed in water. The review uses informative examples of aqueous host–guest chemistry organized around generalizable themes and lessons, building towards lessons focused on molecular recognition in salty solutions and biological fluids. It includes selected examples of macrocyclic host systems that work well, as well as common pitfalls and how to avoid them. The review closes with a survey of the most important and inspirational recent advances, which involve host–guest chemistry in living cells and organisms.


Recommended Literature
- [1] Contents list
- [2] Semiconductors with NIR driven upconversion performance for photocatalysis and photoelectrochemical water splitting
- [3] A step out of the lab and into the field: a giant leap from technology to capability†
- [4] Amplified polarization properties of electrospun nanofibers containing fluorescent dyes and helical polymer†
- [5] Two series of reactant's ratio-dependent lanthanide organic frameworks derived from nicotinic acid N-oxide and oxalate: synthesis, crystal structures and luminescence properties†
- [6] Mineralogical chemistry
- [7] Hematopoietic stem and progenitor cells in adhesive microcavities†
- [8] A graphene P–N junction induced by single-gate control of dielectric structures
- [9] Designs from single junctions, heterojunctions to multijunctions for high-performance perovskite solar cells
- [10] Application of 2-(3,4-dihydroxyphenyl)-1,3-dithialone self-assembled monolayer on gold electrode as a nanosensor for electrocatalytic determination of dopamine and uric acid

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 123983-05-1









